
5-(4-甲氧基苯基)-2-(甲硫基)-1-(3-(三氟甲基)苯基)-1H-咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(4-methoxyphenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole” is an organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with various functional groups including a methoxyphenyl group, a methylthio group, and a trifluoromethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring would provide a planar, aromatic core, while the substituents would add steric bulk and potentially influence the compound’s overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of its substituents. For example, the methoxy group is an electron-donating group, which could increase the electron density on the imidazole ring and make it more nucleophilic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and trifluoromethyl groups could increase its solubility in polar solvents .科学研究应用
用于生化分析的高效液相色谱
Krause (1981) 的一项研究详细说明了使用高效液相色谱法测定血浆和尿液中结构相似的抗炎物质的水平。这种方法突出了对具有复杂结构的物质(如 5-(4-甲氧基苯基)-2-(甲硫基)-1-(3-(三氟甲基)苯基)-1H-咪唑)的分析能力,重点关注生物液体中氧化机制和代谢产物的测量 (Krause, 1981)。
心脏功能改善
涉及与 5-(4-甲氧基苯基)-2-(甲硫基)-1-(3-(三氟甲基)苯基)-1H-咪唑 相关的结构的化合物的研究证明了在改善心脏功能方面的潜在应用。Ruffmann、Mehmel 和 Kübler (1981) 以及 Nebel、Sabin 和 Surawitzki (1981) 的研究表明,口服后对心脏有积极的正性肌力作用,表明在心脏功能不全治疗中具有潜在的治疗价值 (Ruffmann, Mehmel, & Kübler, 1981); (Nebel, Sabin, & Surawitzki, 1981)。
非糖甙类、非肾上腺素类强心药应用的潜力
对 5-(4-甲氧基苯基)-2-(甲硫基)-1-(3-(三氟甲基)苯基)-1H-咪唑 等化合物的进一步探索导致了非糖甙类、非肾上腺素类强心药的发现,这些药物显示出治疗慢性心力衰竭的希望。Thormann、Kramer 和 Schlepper (1981) 在给药后观察到的血流动力学效应表明具有重要的治疗潜力 (Thormann, Kramer, & Schlepper, 1981)。
对代谢物和生物相互作用的研究
Kavanagh 等人进行的研究(2012)专注于识别尿液样品中相关化合物的代谢物,提供了对体内代谢途径和潜在相互作用的见解。这项研究对于了解此类化合物如何被处理以及它们对人类健康的最终影响至关重要 (Kavanagh et al., 2012)。
未来方向
属性
IUPAC Name |
5-(4-methoxyphenyl)-2-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-24-15-8-6-12(7-9-15)16-11-22-17(25-2)23(16)14-5-3-4-13(10-14)18(19,20)21/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIJLFVNUXRLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



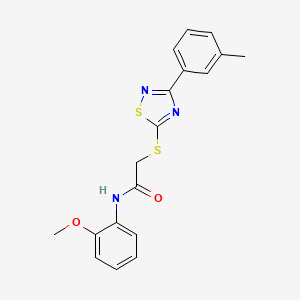
![N-(4-chlorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2977181.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2977183.png)
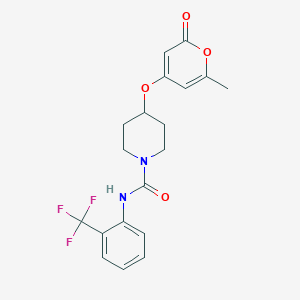
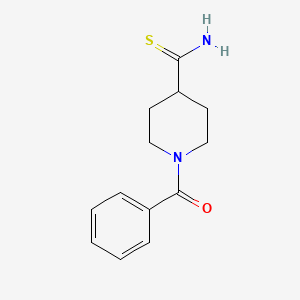
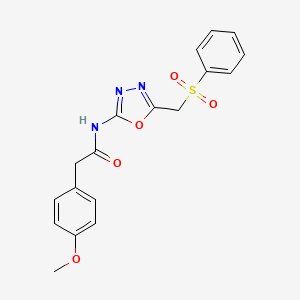
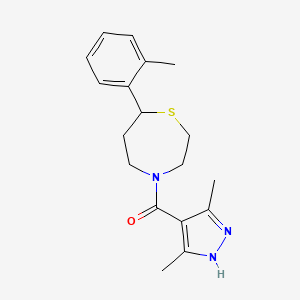
![1-Methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2977189.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2977190.png)

![2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2977193.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2977200.png)